molecular formula C37H40N2O6 B091369 Homoaromoline CAS No. 17132-74-0

Homoaromoline

Cat. No.: B091369
CAS No.: 17132-74-0
M. Wt: 608.7 g/mol
InChI Key: YJRWQNIRFXVBRB-WDYNHAJCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of homoaromoline involves the isolation from natural sources such as Mahonia nepalensis. The process includes various chromatographic techniques to purify the compound . Specific synthetic routes from other compounds like obaberine have also been documented .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves large-scale extraction and purification processes from plant sources. The use of advanced chromatographic techniques ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Homoaromoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of homoaromoline involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential cellular processes in bacteria.

Comparison with Similar Compounds

Uniqueness: Homoaromoline is unique due to its specific structural configuration and its potent anti-microbial activity. Its ability to disrupt microbial cell membranes sets it apart from other similar compounds.

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields

Properties

CAS No.

17132-74-0

Molecular Formula

C37H40N2O6

Molecular Weight

608.7 g/mol

IUPAC Name

(1R,14S)-6,20,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)17-23-8-11-30(41-3)32(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1

InChI Key

YJRWQNIRFXVBRB-WDYNHAJCSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC

Key on ui other cas no.

17132-74-0

Synonyms

thalrugosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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